Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]imidazole core substituted with a piperidin-4-yl group at position 2 and a methyl ester at position 4. Its structure combines aromaticity with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry. Its synthesis typically involves condensation reactions of substituted diamines with carboxylic acid derivatives, followed by functional group modifications (e.g., esterification or amidation) .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 2-piperidin-4-yl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)10-2-3-11-12(8-10)17-13(16-11)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3,(H,16,17) |
InChI Key |
GHAGQRFHQJYBBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, methyl 3,4-diaminobenzoate (1.0 equiv) and piperidine-4-carboxylic acid (1.05 equiv) are refluxed in ethanol with ammonium chloride (NH₄Cl, 20 mol%) at 80–90°C for 6–8 hours. The acidic environment facilitates nucleophilic attack by the diamine on the carbonyl carbon of the carboxylic acid, followed by cyclodehydration to form the benzimidazole core. The methyl ester remains intact under these mild conditions, yielding the target compound in 72–85% purity after extraction with ethyl acetate and silica gel chromatography.
Key considerations :
- Regioselectivity : The ester group at position 6 arises from the methyl 3,4-diaminobenzoate’s carboxylate orientation, while the piperidine-4-yl group at position 2 originates from the carboxylic acid’s α-carbon.
- Catalyst optimization : Higher yields (up to 88%) are achieved using polyphosphoric acid (PPA) in xylene at 200°C, though this risks partial ester hydrolysis.
Polyphosphoric Acid (PPA)-Mediated Cyclization
For substrates sensitive to prolonged heating, PPA acts as both catalyst and dehydrating agent, enabling rapid cyclization.
Procedure and Yield Enhancement
A mixture of methyl 3,4-diaminobenzoate (1.0 equiv) and piperidine-4-carboxylic acid (1.1 equiv) in PPA and xylene (1:3 v/v) is stirred at 200°C for 2 hours. The reaction proceeds via intermediate imine formation, followed by aromatization. Post-reaction, the mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane. Column chromatography (hexane:ethyl acetate, 3:1) affords the product in 70–78% yield.
Advantages :
Limitations :
- Requires careful control of temperature to prevent ester degradation.
Hydrochloric Acid Condensation with Post-Esterification
When ester-sensitive conditions are unavoidable, a two-step approach is employed: benzimidazole formation followed by esterification.
Stepwise Synthesis
- Benzimidazole core formation : Reacting 3,4-diaminobenzoic acid with piperidine-4-carboxylic acid in concentrated HCl at 120°C for 5 hours yields 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
- Esterification : The carboxylic acid intermediate is treated with methanol and sulfuric acid (H₂SO₄, 10 mol%) under reflux for 12 hours, achieving 65–70% conversion to the methyl ester.
Challenges :
- Low overall yield (45–55%) due to side reactions during esterification.
- Requires purification after both steps.
Alternative Routes: Reductive Amination and Alkylation
Reductive Amination of Ketone Intermediates
A ketone precursor, 2-acetyl-1H-benzimidazole-6-carboxylate , is reacted with piperidine under hydrogenation (H₂, 50 psi) using palladium on carbon (Pd/C) to yield the target compound. This method, though less common, provides moderate yields (60–65%).
N-Alkylation of Benzimidazole Precursors
While atypical for this target, N-alkylation of 2-chloro-1H-benzimidazole-6-carboxylate with piperidin-4-ylmagnesium bromide under Grignard conditions offers a pathway. However, competing side reactions limit practicality.
Optimization and Yield Considerations
Comparative Analysis of Methods
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phillips-Ladenburg | Ethanol, NH₄Cl, 80°C, 8h | NH₄Cl | 72–85 | 90–95 |
| PPA Cyclization | Xylene, PPA, 200°C, 2h | PPA | 70–78 | 88–92 |
| HCl Condensation | HCl (conc.), 120°C, 5h + esterification | H₂SO₄ | 45–55 | 80–85 |
| Reductive Amination | H₂, Pd/C, MeOH, 24h | Pd/C | 60–65 | 85–90 |
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization.
Key Reactions:
-
Acid-Catalyzed Hydrolysis :
Treatment with aqueous HCl (4M) at 50°C for 1 hour quantitatively converts the ester to 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (confirmed via HPLC) . -
Base-Mediated Saponification :
NaOH (1M) in water/methanol mixtures at 60°C yields the carboxylate salt, which can be isolated as a crystalline solid (91% yield) .
Piperidine Nitrogen Reactivity
The secondary amine in the piperidine ring participates in alkylation, acylation, and reductive amination.
Reductive Amination
Reaction with aldehydes (e.g., benzaldehyde) and α-picoline borane (1.5 equiv) in TPGS-750-M/water at 60°C generates tertiary amines. For example:
Acylation
The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) or activated esters (e.g., HBTU/HOBt-mediated coupling) to form amides:
N-Alkylation
Selective alkylation at N1 using methyl chloroformate under basic conditions (K₂CO₃, TPGS-750-M/water):
Cross-Coupling Reactions
Microwave-assisted coupling with aryl halides (e.g., 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol) in ethanol at 180°C affords biheterocyclic derivatives:
NLRP3 Inhibitors
Conjugation with substituted phenylacetamides via HBTU-mediated coupling produces NLRP3 inhibitors (e.g., compound 9 ):
Reaction Optimization Data
Stability and Handling
Scientific Research Applications
Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate are highly dependent on substituents at key positions. Comparisons with structurally related compounds reveal the following trends:
2.1.1. Substitution at the Benzoimidazole 2-Position
- Piperidin-4-yl vs. Aryl Groups :
- Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a) and methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) exhibit reduced anti-inflammatory activity compared to the piperidin-4-yl analog, highlighting the importance of the piperidine ring in target binding .
- Synthetic Yields : Piperidin-4-yl derivatives often show lower yields (e.g., 75% for 2a ) compared to aryl-substituted analogs, possibly due to steric hindrance during cyclization.
2.1.2. Amino Substituents at Position 2
- Replacement of the piperidin-4-yl group with alkylamino chains (e.g., butylamino in compound 34 or cyclohexylamino in 36) reduces polarity and may enhance membrane permeability but diminishes receptor affinity .
2.1.3. Positional Isomerism
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (3), an isomer of the 4-carboxylate analog (2), demonstrates altered electronic properties due to the shifted ester group, affecting its interaction with enzymatic targets .
Physicochemical and Spectral Properties
- Melting Points: Piperidin-4-yl derivatives (e.g., compound 5) exhibit higher melting points (306–307°C for 2a ) compared to alkylamino analogs (e.g., 34, amorphous solid ), reflecting stronger intermolecular interactions.
- Spectral Data :
Biological Activity
Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies, highlighting the compound's biological mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound, with the molecular formula , features a benzimidazole core, which is known for its diverse biological activities. The piperidine ring contributes to its pharmacological properties by enhancing solubility and bioavailability.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, one study reported that a related compound displayed an IC50 value of 0.86 µM for nitric oxide (NO) production and 1.87 µM for tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that these compounds can effectively inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by inflammation .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (NO Production) | IC50 (TNF-α Production) |
|---|---|---|
| Compound 6e | 0.86 µM | 1.87 µM |
| Ibuprofen | - | - |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown to enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 µM .
Case Study: Apoptosis Induction in Cancer Cells
In a study focused on breast cancer, several benzimidazole derivatives were screened for their ability to induce apoptosis:
- Caspase-3 Activity : Increased by 1.33–1.57 times at 10 µM concentration.
- Morphological Changes : Observed at 1 µM , indicating early apoptotic events.
The anti-inflammatory action is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the expression of pro-inflammatory cytokines. The restoration of IκBα phosphorylation levels and modulation of p65 NF-κB expression were noted in treated macrophages, confirming the involvement of this pathway in the observed biological effects .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic development, particularly in anti-inflammatory and anticancer therapies. Further research is warranted to explore its full potential and optimize its efficacy through structural modifications.
Q & A
Q. What are the common synthetic routes for Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate?
Synthesis typically involves condensation reactions between methyl 3,4-diaminobenzoate and piperidine-4-carboxylic acid derivatives. Key methods include:
- Acid-catalyzed cyclization : Refluxing methyl 3,4-diaminobenzoate with substituted carboxylic acids (e.g., 4-(dimethylamino)butanoic acid hydrochloride) in methanol with sulfuric acid as a catalyst for 72 hours .
- Microwave-assisted synthesis : Using DIPEA (diisopropylethylamine) and T3P (propylphosphonic anhydride) in ethyl acetate under controlled microwave conditions to accelerate reaction rates .
- Nucleophilic substitution : Reacting intermediates like methyl (S)-2-(chloromethyl)-1H-benzo[d]imidazole-6-carboxylate with piperidin-4-yl derivatives in acetonitrile with K₂CO₃ as a base at 50°C .
Q. Which analytical techniques are critical for characterizing this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- HPLC : For purity assessment and impurity profiling (e.g., monitoring by-products like 4'-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-6-carboxylic acid) .
- FTIR : To confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and N-H stretches from the benzimidazole ring) .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 8.0–8.5 ppm for benzimidazole) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- X-ray crystallography : Using SHELXL for small-molecule refinement to confirm stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity in substitution reactions .
- Catalyst optimization : T3P in ethyl acetate improves coupling efficiency compared to traditional carbodiimides .
- Temperature control : Prolonged reflux (72 hours) ensures complete cyclization, while microwave irradiation reduces reaction time to <1 hour .
Q. How can crystallographic data resolve discrepancies in spectroscopic analysis?
- SHELX refinement : SHELXL refines twinned or high-resolution data to resolve ambiguities in bond lengths/angles, especially for the piperidine ring conformation and benzimidazole planarity .
- Hydrogen bonding networks : Crystallography identifies intermolecular interactions (e.g., N-H···O=C) that explain solubility differences between batches .
Q. What methodologies are used to evaluate biological activity?
- Dopamine oxidation assays : Copper complexes of benzimidazole derivatives catalyze dopamine oxidation to aminochrome, monitored via UV-Vis spectroscopy at 480 nm .
- Molecular docking : Docking into target receptors (e.g., GLP-1) using AutoDock Vina to predict binding affinities, with validation via IC₅₀ measurements .
- ADME studies : Assessing metabolic stability in liver microsomes and permeability via Caco-2 cell models .
Q. How are impurities managed during large-scale synthesis?
- HPLC-MS tracking : Identifies impurities like 1-[(2'-carboxybiphenyl-4-yl)methyl]-4-methyl derivatives, which are removed via recrystallization from ethanol/water mixtures .
- Reference standards : Certified materials (e.g., 884330-12-5) calibrate analytical systems to ensure ≤0.1% impurity thresholds .
Q. How can structure-activity relationship (SAR) studies guide derivatization?
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -F) at the piperidine 4-position enhances receptor binding affinity by 3-fold .
- Benzimidazole modification : Replacing the methyl ester with a hydrazide group (e.g., 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazide) improves solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
